molecular formula C14H12N2O6S B14343771 Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- CAS No. 93265-92-0

Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-

Cat. No.: B14343771
CAS No.: 93265-92-0
M. Wt: 336.32 g/mol
InChI Key: AXLUERWVJUUODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- is a synthetic organic compound that belongs to the class of azo dyes. This compound is characterized by the presence of a benzoic acid core substituted with hydroxy, methyl, and sulfophenylazo groups. It is commonly used as a dye in various industrial applications due to its vibrant color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-hydroxy-3-methylbenzoic acid. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Halogens or nitro groups can be introduced using halogenating or nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of 2-hydroxy-3-methyl-5-[(4-aminophenyl)azo]benzoic acid.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- has various scientific research applications:

    Chemistry: Used as a pH indicator and in the study of azo coupling reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The sulfonic acid group enhances the solubility and stability of the compound in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-5-methyl-: Lacks the azo and sulfophenyl groups, resulting in different chemical properties and applications.

    Benzoic acid, 4-hydroxy-3,5-dimethoxy-: Contains methoxy groups instead of methyl and sulfophenylazo groups, leading to variations in reactivity and use.

Uniqueness

Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- is unique due to its combination of hydroxy, methyl, and sulfophenylazo groups, which confer specific chemical properties such as enhanced solubility, stability, and vibrant color. These properties make it particularly valuable in industrial dye applications and scientific research.

Properties

CAS No.

93265-92-0

Molecular Formula

C14H12N2O6S

Molecular Weight

336.32 g/mol

IUPAC Name

2-hydroxy-3-methyl-5-[(4-sulfophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C14H12N2O6S/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22/h2-7,17H,1H3,(H,18,19)(H,20,21,22)

InChI Key

AXLUERWVJUUODD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.